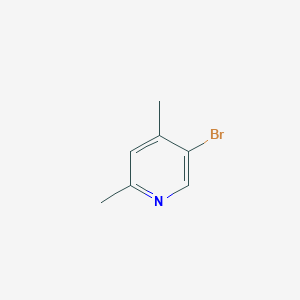

5-Bromo-2,4-dimethylpyridine

Vue d'ensemble

Description

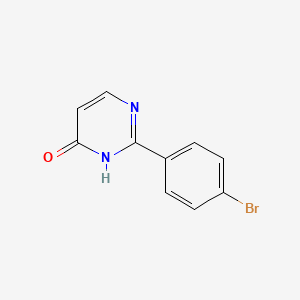

The compound 5-Bromo-2,4-dimethylpyridine is a brominated pyridine derivative that serves as an intermediate in various chemical syntheses. It is characterized by the presence of a bromine atom and two methyl groups on the pyridine ring, which can influence its reactivity and interaction with other chemical entities.

Synthesis Analysis

The synthesis of brominated pyridine derivatives often involves selective halogenation reactions. For instance, 5-bromo-2-iodopyrimidine is synthesized through a simple process and is used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs, leading to the efficient synthesis of substituted pyrimidine compounds . Similarly, 5-bromo-2,4-dichloro-6-methylpyrimidine reacts with ammonia in a regioselective displacement reaction, forming 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is often elucidated using X-ray crystallography. For example, the reaction product of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia crystallizes in the monoclinic crystal system and exhibits typical intramolecular hydrogen bonding within its crystalline network . The crystal structure of related compounds, such as 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, is characterized using Hirshfeld surface analysis to reveal short intermolecular connections .

Chemical Reactions Analysis

Brominated pyridine derivatives participate in various chemical reactions. For instance, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is prepared from 5-bromoindazole-3-carboxylic acid methylester through N1-arylation with 4-chloro-2-cyanopyridine, followed by conversion to diethylamide . Additionally, the reactivity of brominated pyridine derivatives with acceptor olefins has been studied, revealing the mechanism of their reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. For example, the compound 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole exhibits good thermal stability up to 215°C . The crystal structure of 2,6-dibromo-3,5-dimethylpyridine shows aromatic face-to-face pi-stacking in the solid state, which can affect its physical properties . The isostructural salts of 4-[bis(4-hydroxy-3,5-dimethylphenyl)methyl]pyridinium chloride and bromide demonstrate extended hydrogen-bonded ribbons, which are significant for their chemical behavior .

Applications De Recherche Scientifique

1. Synthesis of Novel Pyridine-Based Derivatives

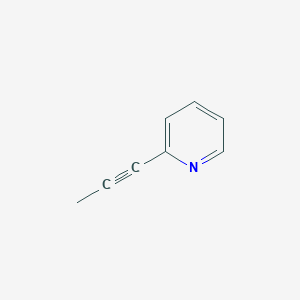

- Summary of Application: 5-Bromo-2,4-dimethylpyridine is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These novel pyridine derivatives have potential applications as chiral dopants for liquid crystals .

- Methods of Application: The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2,4-dimethylpyridine with several arylboronic acids .

- Results or Outcomes: The synthesis resulted in a series of novel pyridine derivatives in moderate to good yield . Density functional theory (DFT) studies were carried out for these pyridine derivatives, which described the possible reaction pathways .

2. Bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester

- Summary of Application: 5-Bromo-2,4-dimethylpyridine is used in the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester . This bromination reaction is a key step in the synthesis of imidazolinones .

- Methods of Application: The bromination reaction uses N-bromosuccinimide (NBS) as the brominating reagent and azobisisobutyronitrile (AIBN) as an initiator .

- Results or Outcomes: The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester was found to be a typical reaction initiated by free radicals . The activation energy of the bromination was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 .

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-2,4-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-6(2)9-4-7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMUXUHXAIPROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539929 | |

| Record name | 5-Bromo-2,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,4-dimethylpyridine | |

CAS RN |

27063-92-9 | |

| Record name | 5-Bromo-2,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

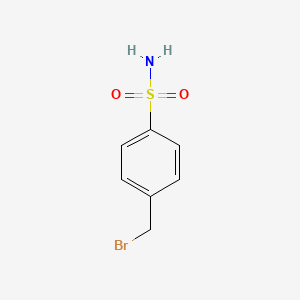

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.